molecular formula C14H18N2O5S B7876936 N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine

N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine

Cat. No.: B7876936
M. Wt: 326.37 g/mol
InChI Key: IGOXGKFZLCYNJB-UHFFFAOYSA-N
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Description

N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine is a complex organic compound featuring an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique sulfonyl and beta-alanine substituents, is of particular interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The sulfonylation of the indole derivative can be achieved using sulfonyl chlorides in the presence of a base, such as pyridine . Finally, the beta-alanine moiety can be introduced through a coupling reaction with the appropriate amino acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and beta-alanine groups enhances its potential for therapeutic applications and differentiates it from other indole derivatives .

Properties

IUPAC Name

3-[(1,3,3-trimethyl-2-oxoindol-5-yl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-14(2)10-8-9(4-5-11(10)16(3)13(14)19)22(20,21)15-7-6-12(17)18/h4-5,8,15H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOXGKFZLCYNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)NCCC(=O)O)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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